molecular formula C8H18Cl2N2O B3094222 trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride CAS No. 1255718-02-5

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride

Cat. No.: B3094222
CAS No.: 1255718-02-5
M. Wt: 229.14
InChI Key: ZEJMNWIUVPGSNL-FOMWZSOGSA-N
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Description

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride is a chemical compound belonging to the class of pyrrolidines. It has the molecular formula C8H18Cl2N2O and a molecular weight of 229.15 g/mol . This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives under specific conditions.

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular function and signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the hydroxyl group.

    1,3-Dipyrrolidin-4-ol: A compound with a similar structure but different substituents.

    N-(1,2,3,4-Tetrahydro-6-isoquinolinyl)-4’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxamide: A more complex compound with additional functional groups.

Uniqueness

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride is unique due to its specific combination of the pyrrolidine ring and the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMNWIUVPGSNL-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride
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trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride
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trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride
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